Terbuthylazine D5

Overview

Description

Terbuthylazine D5 is an isotope-labeled analog of the herbicide terbuthylazine. It belongs to the chloro-triazine family of herbicides, which are widely used for vegetation management in agricultural and non-agricultural settings. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the ethyl group of terbuthylazine, making it useful for various analytical applications .

Mechanism of Action

Target of Action

Terbuthylazine D5 is primarily targeted at the enzyme acetolactate synthase (ALS) in plants . This enzyme plays a crucial role in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine .

Mode of Action

The mode of action of this compound involves the inhibition of photosynthesis at photosystem II . By binding to the D1 protein of photosystem II, this compound blocks the electron transport chain, thereby inhibiting the photosynthetic process . This disruption of photosynthesis leads to the cessation of essential metabolic processes in the plant, resulting in plant death .

Biochemical Pathways

This compound affects the biochemical pathway of photosynthesis, specifically the electron transport chain in photosystem II . The downstream effects of this inhibition include the disruption of ATP production and the generation of reactive oxygen species, which can cause further damage to the plant cells .

Pharmacokinetics

It is known that this compound is moderately mobile in the environment , suggesting that it may be readily absorbed and distributed within organisms

Result of Action

The primary result of this compound’s action is the inhibition of photosynthesis, leading to the death of the plant . On a molecular level, this involves the disruption of the electron transport chain in photosystem II . On a cellular level, the inhibition of photosynthesis leads to a lack of energy production, causing the plant cells to die .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the mobility of this compound in the environment can affect its distribution and therefore its efficacy . Additionally, factors such as soil type, rainfall, and temperature can influence the degradation and persistence of this compound in the environment . These factors can therefore impact the overall effectiveness and potential environmental impact of this compound.

Biochemical Analysis

Biochemical Properties

Terbuthylazine D5 plays a significant role in biochemical reactions, particularly in the inhibition of photosynthesis. It interacts with various biomolecules, including enzymes and proteins involved in the photosynthetic pathway. The compound binds to the D1 protein in the photosystem II complex, inhibiting electron transport and ultimately leading to the disruption of photosynthesis . This interaction is crucial for its herbicidal activity, as it prevents the synthesis of essential biomolecules required for plant growth.

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. In human and mouse cells, it induces DNA damage and oxidative stress . The compound’s cytotoxicity is relatively low in non-target cells, with higher concentrations leading to reduced cell viability primarily through apoptosis . In HepG2 cells, this compound exposure results in low-level DNA instability, indicating its potential to interfere with cellular functions such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the D1 protein in the photosystem II complex, inhibiting electron transport and disrupting photosynthesis . This inhibition leads to the generation of reactive oxygen species (ROS), causing oxidative stress and DNA damage . Additionally, this compound can induce changes in gene expression related to stress response and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with degradation occurring over several months . In soil, this compound residues decrease significantly within six months, with half-lives ranging from 23 to 37 days depending on soil type . Long-term exposure to this compound in vitro and in vivo studies has shown persistent DNA damage and oxidative stress in various cell types .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound induces minimal cytotoxicity and DNA damage . Higher doses result in significant toxic effects, including increased apoptosis and oxidative stress . In mice, daily exposure to this compound at 0.0035 mg/kg body weight for 14 days led to DNA instability in leukocytes, bone marrow, liver, and kidney cells .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily related to its herbicidal activity. The compound is metabolized in plants and animals, with its metabolites contributing to its overall toxicity . In plants, this compound is metabolized through hydroxylation and conjugation reactions, leading to the formation of less toxic compounds . In animals, the compound is metabolized in the liver, with its metabolites excreted through urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . In plants, this compound is primarily localized in the chloroplasts, where it exerts its herbicidal effects . In animals, the compound is distributed to various organs, including the liver, kidneys, and bone marrow .

Subcellular Localization

This compound is primarily localized in the chloroplasts of plant cells, where it inhibits photosynthesis . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation in specific compartments . In animal cells, this compound is found in the cytoplasm and nucleus, where it induces DNA damage and oxidative stress .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Terbuthylazine D5 typically involves the deuteration of terbuthylazine. The process begins with the synthesis of terbuthylazine, which is then reacted with deuterated iodomethane to introduce deuterium atoms into the molecule. The reaction conditions usually involve the use of a deuterated solvent and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product. The compound is then purified using techniques such as chromatography to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions: Terbuthylazine D5 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The chloro group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine derivatives .

Scientific Research Applications

Terbuthylazine D5 is extensively used in scientific research due to its isotopic labeling. Some key applications include:

Analytical Chemistry: It is used as an internal standard in isotope dilution mass spectrometry for the quantitative analysis of pesticides.

Environmental Studies: The compound helps in tracing the environmental fate and transport of herbicides.

Biological Research: It is used in studies involving the metabolism and bioaccumulation of herbicides in living organisms.

Industrial Applications: this compound is employed in the development and validation of analytical methods for pesticide residues

Comparison with Similar Compounds

Atrazine: Another chloro-triazine herbicide with similar applications but different substituents.

Simazine: Similar to atrazine but with different functional groups.

Propazine: Another member of the chloro-triazine family with distinct substituents.

Uniqueness of Terbuthylazine D5: this compound is unique due to its isotopic labeling, which makes it particularly valuable for analytical applications. The presence of deuterium atoms allows for precise quantification and tracing in various scientific studies, providing an advantage over non-labeled analogs .

Biological Activity

Terbuthylazine D5 is a deuterated form of terbuthylazine, a selective herbicide primarily used in agricultural settings for controlling broadleaf and grassy weeds. Understanding the biological activity of this compound is critical for assessing its environmental impact and potential effects on non-target organisms.

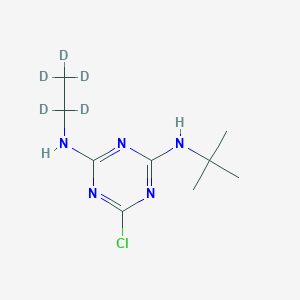

Chemical Structure : this compound (CAS Number: 222986-60-9) is characterized by the presence of five deuterium atoms, which enhances its stability and allows for precise tracking in environmental studies. Its chemical formula is .

Mechanism of Action : Terbuthylazine functions as an inhibitor of acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants. This inhibition disrupts metabolic pathways, leading to the death of targeted weed species while generally being less toxic to mammals due to differences in metabolic pathways.

1. Toxicity Studies

Research indicates that terbuthylazine exhibits varying levels of toxicity across different species. For instance:

- Aquatic Organisms : Studies have shown that terbuthylazine can be toxic to fish and aquatic invertebrates at certain concentrations. The lethal concentration (LC50) values vary significantly among species, indicating a need for species-specific risk assessments.

- Terrestrial Insects : The compound has been found to affect non-target insects, including pollinators like bees, although acute toxicity levels are generally lower compared to other pesticides.

2. Environmental Persistence and Degradation

This compound's environmental persistence is influenced by several factors, including soil type, moisture, and microbial activity:

- Degradation Pathways : Research has identified primary degradation products such as desethyl-terbuthylazine and hydroxylated metabolites. The half-life (DT50) of terbuthylazine in soil can range from several weeks to months, depending on environmental conditions .

- Leaching Potential : Studies indicate that terbuthylazine can leach into groundwater, albeit at low concentrations. Monitoring studies have detected its presence in water samples collected from agricultural runoff areas .

| Parameter | Value |

|---|---|

| Chemical Formula | |

| Mechanism | ALS Inhibitor |

| Aquatic LC50 (e.g., Fish) | Varies by species |

| Soil DT50 | Weeks to months |

| Major Metabolites | Desethyl-terbuthylazine |

3. Case Studies

Several case studies highlight the biological activity of this compound:

- Bee Bread Analysis : A study investigated the accumulation of pesticides, including terbuthylazine, in bee bread. Although the acute toxicity thresholds were not exceeded, sublethal effects on bee behavior and health warrant further investigation .

- Soil Microbial Communities : Research has shown that prolonged exposure to terbuthylazine can alter soil microbial communities, potentially disrupting soil health and fertility over time.

Properties

IUPAC Name |

2-N-tert-butyl-6-chloro-4-N-(1,1,2,2,2-pentadeuterioethyl)-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN5/c1-5-11-7-12-6(10)13-8(14-7)15-9(2,3)4/h5H2,1-4H3,(H2,11,12,13,14,15)/i1D3,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZXISNSWEXTPMF-RPIBLTHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC1=NC(=NC(=N1)Cl)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.